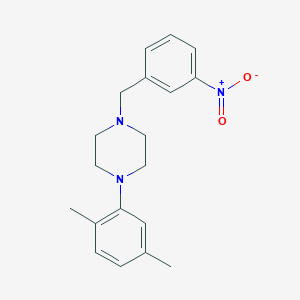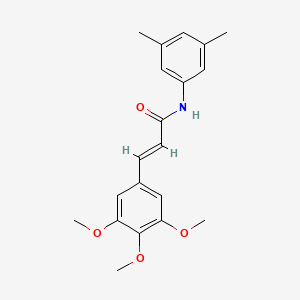
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as DMTA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. DMTA is a member of the acrylamide family and has a molecular formula of C21H23NO3.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects in vitro, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its potential as a fluorescent probe for the detection of specific biomolecules. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, including further investigation of its potential as an antitumor agent and as a fluorescent probe for the detection of specific biomolecules. Additionally, research could focus on elucidating the mechanism of action of N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and identifying potential side effects or toxicity.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then subjected to a condensation reaction with acryloyl chloride to form N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential use in various research applications, including as a fluorescent probe for the detection of specific biomolecules. It has also been investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-8-14(2)10-16(9-13)21-19(22)7-6-15-11-17(23-3)20(25-5)18(12-15)24-4/h6-12H,1-5H3,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYZIGKAYAAJC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

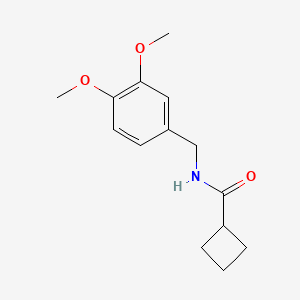
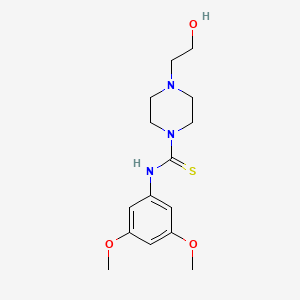
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)

![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)

![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
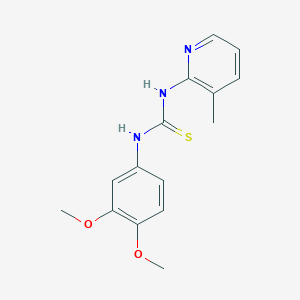

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)
![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
